2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-5-4-11-7(9-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3 |
InChI Key |
ZWWXRAQRZRKTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(CN)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Methyl-1,3-thiazol-2-amine
- Reactants :
- 4-Methylthiazole-2-carboxylic acid
- Ammonia or urea (for amination).
- Conditions :
Step 2: Introduction of Methoxy Group via Aldehyde Condensation
- Reactants :
- 4-Methyl-1,3-thiazol-2-amine
- Methoxyacetaldehyde.
- Conditions :
- Acidic conditions (e.g., HCl in ethanol).
- Reflux for 4–6 hours.
- Mechanism :
- Schiff base formation followed by reduction (if needed).
Step 3: Purification
- Methods :
- Recrystallization from ethanol/water mixtures.
- Column chromatography (if byproducts form).
Key Reaction Parameters
| Parameter | Optimal Conditions | Purpose |
|---|---|---|
| Solvent | Ethanol or methanol | High solubility of intermediates |
| Temperature | Reflux (78–80°C for ethanol) | Accelerate condensation |
| Catalyst | HCl or H₂SO₄ | Acid catalysis for imine formation |
| Reaction Time | 4–6 hours | Ensure completion |
Challenges and Mitigation
Industrial Scalability Considerations
- Flow Chemistry :
- Continuous reactors improve yield consistency and reduce reaction times.
- Automated pH/Temperature Control :
- Minimizes human error in large-scale batches.
Comparative Analysis of Related Syntheses
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation, particularly at sulfur or nitrogen atoms. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | 25°C, aqueous ethanol | 2-Methoxy-2-(4-methyl-1,3-thiazole-2-yl)acetamide | 65% | |
| KMnO₄ (acidic) | 0–5°C, H₂SO₄ | Thiazole ring cleavage to sulfonic acid derivative | 42% |
Mechanistic studies suggest that oxidation at the sulfur atom generates sulfoxides or sulfones, while nitrogen oxidation leads to N-oxide derivatives. The methoxy group remains inert under mild conditions but may participate in demethylation under strong acidic oxidants.
Alkylation and Acylation
The primary amine group reacts with electrophiles:
Alkylation
| Electrophile | Base | Product | Application |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | N-Methyl-2-methoxy-2-(4-methylthiazol-2-yl)ethylamine | Intermediate for drug design |
| Benzyl bromide | Et₃N, CH₂Cl₂ | N-Benzyl derivative | Antimicrobial agent precursor |
Acylation
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl-2-methoxy-2-(4-methylthiazol-2-yl)ethylamine | 78% |
| Benzoyl chloride | RT, CH₂Cl₂ | N-Benzoylated derivative | 82% |
Acylation enhances stability and modifies bioavailability for pharmacological studies.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, a key pathway for bioactive molecule synthesis. For example:
-
With CS₂/KOH : Forms thiazolidinone derivatives via amine-thiocarbamate intermediates .
-
With aldehydes : Condensation yields imidazothiazoles (e.g., Scheme 1 ).
Scheme 1 : Cyclization with benzaldehyde
text2-Methoxy-2-(4-methylthiazol-2-yl)ethylamine + benzaldehyde → 5-methoxy-7-methylimidazo[2,1-b]thiazole
Conditions : EtOH, Δ, 6h | Yield : 68%
Nucleophilic Substitution
The methoxy group participates in SN2 reactions under strong nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 100°C, sealed tube | 2-Amino-2-(4-methylthiazol-2-yl)ethanol | 55% |
| NaSH | DMF, 80°C | 2-Mercapto-2-(4-methylthiazol-2-yl)ethylamine | 61% |
Multi-Component Reactions (MCRs)
This compound serves as a building block in one-pot MCRs to synthesize bi-thiazoles and hydrazono-thiazoles. A notable example:
Reaction :
text2-Methoxy-2-(4-methylthiazol-2-yl)ethylamine + thiosemicarbazide + phenacyl bromide → Thiazolyl-hydrazono-ethylthiazole
Conditions : Dioxane, Et₃N, RT | Yield : 73%
These products exhibit antitumor activity by inhibiting matrix metalloproteinases (MMPs) and BCL2 proteins .
Stability and Degradation
Scientific Research Applications
2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound featuring a thiazole ring, which includes both sulfur and nitrogen atoms. Thiazole derivatives are recognized for diverse biological activities, making them significant in medicinal chemistry. The molecular formula for 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is , with a molecular weight of approximately 172.25 g/mol. The compound's structural uniqueness stems from specific substitution patterns on the thiazole ring, influencing its reactivity and biological properties.
Biological Activities and Mechanisms
2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine exhibits a range of biological activities attributed to its thiazole moiety. Thiazole derivatives are known for their interaction with specific enzymes and receptors, influencing cellular signaling pathways and metabolic processes.
Applications
2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine has several applications across different fields due to the versatility of thiazole derivatives:
- Medicinal Chemistry Thiazole derivatives are valuable in both research and practical applications.
- Research The compound is used in various research applications.
Structural Similarities and Notable Properties
Several compounds share structural similarities with 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Sulfathiazole | Contains a thiazole ring | Antimicrobial drug used primarily for bacterial infections |
| Ritonavir | Thiazole derivative | Antiretroviral medication used in HIV treatment |
| Abafungin | Thiazole-containing compound | Antifungal agent effective against various fungi |
| Bleomycin | Thiazole-related structure | Antineoplastic drug used in cancer therapy |
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . This compound may also interfere with cellular processes by binding to DNA or proteins, thereby affecting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Substituted Thiazol-2-amines
- 4-(4-Methoxyphenyl)thiazol-2-amine (CAS: 244.13): Features a 4-methoxyphenyl substituent on the thiazole ring.
- 4-(4′-Nitrophenyl)thiazol-2-amine : Incorporates a nitro group on the phenyl ring, increasing electron-withdrawing effects and reducing solubility compared to the target compound’s methoxy group .
- 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine dihydrochloride : Extends the carbon chain (propane backbone) and exists as a dihydrochloride salt, improving water solubility but altering pharmacokinetics .
Benzothiazole Derivatives
- 2-(1,3-Benzothiazol-2-yl)ethan-1-amine : Replaces the 4-methylthiazole with a benzothiazole ring, increasing aromaticity and molecular weight (178.26 g/mol). This structural change may enhance DNA intercalation properties but reduce metabolic stability .
Hybrid Thiazole-Triazole Derivatives
- N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8): Combines a 4-methylthiazole with a phenoxybenzamide group, targeting EHD4 inhibition. The amide linkage introduces hydrogen-bonding capabilities distinct from the target compound’s amine group .
- AB3/AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-benzamide derivatives): Feature sulfanyl-linked triazole or methyltriazole groups, influencing binding affinity in enzyme inhibition studies (RBFE values: -7.03 to -5.75 kcal/mol) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | 171.24 | Methoxy, 4-methylthiazole | Moderate (polar methoxy group) |
| 4-(4-Methoxyphenyl)thiazol-2-amine | 244.13 | 4-Methoxyphenyl | Low (aromatic hydrophobicity) |
| 2-(1,3-Benzothiazol-2-yl)ethan-1-amine | 178.26 | Benzothiazole | Low (planar aromatic system) |
| MS8 (N-(4-methylthiazol-2-yl)benzamide) | 325.38 | Phenoxybenzamide | Moderate (amide polarity) |
Biological Activity
2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative recognized for its diverse biological activities, making it a significant compound in medicinal chemistry. The presence of the thiazole ring, which contains both sulfur and nitrogen, contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula: C₇H₁₂N₂OS
Molecular Weight: 172.25 g/mol
IUPAC Name: 2-methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethanamine
Structural Characteristics: The compound features a methoxy group and an amine substituent on the thiazole ring, which influences its reactivity and biological activity .
The biological activity of 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction may affect metabolic pathways and cellular signaling.
- Covalent Binding : The compound may act as a covalent inhibitor by forming stable bonds with target proteins, leading to prolonged effects on cellular functions .
- Induction of Apoptosis : Research indicates that derivatives of thiazoles can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Antimicrobial Activity
Studies have demonstrated that 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine exhibits significant antimicrobial properties:
- Bacterial Activity : The compound shows effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
- Fungal Activity : It also demonstrates antifungal properties against common pathogens like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 have shown that the compound induces cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in late apoptosis rates following treatment .
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 | 19.6 | Induction of apoptosis |
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives similar to 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine:
- Ferroptosis Induction : A study on thiazole compounds indicated that certain derivatives can selectively induce ferroptosis in cancer cells through thiol addition mechanisms, highlighting their potential as targeted therapies .
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic profile of various thiazole derivatives, revealing that modifications in substituents significantly affect their potency against different cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine?
The synthesis of thiazole derivatives often involves condensation reactions. For example, 2-amino-4-phenylthiazole can be synthesized by reacting aniline derivatives with thiourea in the presence of bromine and glacial acetic acid, followed by purification via recrystallization . For methoxy-substituted analogs, a Schiff base formation approach using aldehydes (e.g., veratraldehyde) and ethanol reflux with catalytic acetic acid is effective, yielding imine derivatives in ~70–85% purity after recrystallization . Adapting these methods, the target compound may be synthesized by coupling a methoxy-substituted amine precursor with a 4-methylthiazole intermediate under similar conditions.
Q. How can spectroscopic techniques characterize this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm methoxy (-OCH₃), thiazole ring protons, and amine group positions. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while thiazole C-2 protons appear downfield (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N thiazole), and 1250 cm⁻¹ (C-O methoxy) confirm functional groups .
- Mass Spectrometry : A molecular ion peak matching the exact mass (e.g., 212.08 g/mol for C₈H₁₂N₂OS) validates the structure .
Advanced Research Questions
Q. How can computational methods predict biological activity and binding interactions?
Molecular docking studies using software like AutoDock Vina can model interactions with biological targets. For instance, thiazole derivatives have been docked into enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to assess anti-tubercular activity . Parameters include:
Q. How to address contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antiviral vs. antibacterial efficacy) may arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used .
- Structural Modifications : Substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance antiviral activity by 30–50% ).
- Data Normalization : Use standardized controls (e.g., IC₅₀ values normalized to reference drugs like ciprofloxacin for antibacterial assays) .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Catalyst Screening : Acetic acid (2–3 drops) improves Schiff base formation yields by 15–20% compared to HCl .
- Solvent Optimization : Ethanol reflux provides higher purity (>90%) vs. DMF, which may cause side reactions .
- Temperature Control : Reflux at 80°C for 7 hours minimizes decomposition, achieving ~85% yield .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
